3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene
Description
3-Azatricyclo[7.4.0.0²,⁵]trideca-1(13),9,11-triene (CAS No. 1506323-79-0) is a tricyclic organic compound characterized by a nitrogen atom integrated into its fused ring system. Its molecular formula is C₁₂H₁₅N, with a molecular weight of 173.25 g/mol . The structure comprises a bicyclo[7.4.0] backbone fused with an azacyclic ring, creating a rigid framework with conjugated double bonds at positions 1(13), 9, and 11.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-triene |
InChI |
InChI=1S/C12H15N/c1-2-7-11-9(4-1)5-3-6-10-8-13-12(10)11/h1-2,4,7,10,12-13H,3,5-6,8H2 |
InChI Key |
IJGWUHZLQYFTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC2C3=CC=CC=C3C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted tricyclic compounds .
Scientific Research Applications
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Naphmethonium (3-Azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione derivative)
Key Features :
- Structure: Naphmethonium contains a fused tricyclic system with two azacyclic rings and additional functional groups, including a 2,4-dione moiety and dimethylamino substituents .
(2S,5S,6R)-5-(4-Methylphenyl)-3-phenyl-4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶]trideca-1(13),9,11-triene
Key Features :
- Structure : This compound shares the tricyclo[7.4.0] backbone but incorporates two oxygen atoms (4,8-dioxa) and aromatic substituents (4-methylphenyl and phenyl groups) .
- Crystallography : The crystal structure reveals intramolecular C–H···N and C–H···π interactions, stabilizing the chromene-like conformation, which contrasts with the purely hydrocarbon-based conjugation in 3-azatricyclo[7.4.0.0²,⁵]trideca-1(13),9,11-triene .
- Molecular Weight : At 368.43 g/mol (C₂₄H₂₀N₂O₂), it is significantly bulkier than the reference compound .
Contrast with Dissimilar Compounds
Separacenes (Linear Polyene Polyols)
Separacenes (e.g., 4,6-decadidene-3,3,9-triol) are linear polyols with alternating tetraene/triene and diol groups . Unlike 3-azatricyclo compounds:
- No Nitrogen: Separacenes lack heteroatoms in their core structure.
- Flexibility : Their linear, unsaturated chains allow conformational flexibility, whereas tricyclic azatricyclo compounds exhibit rigidity .
Comparative Data Table
Research Implications
- Pharmaceutical Potential: The 3-azatricyclo compound’s simplicity and rigidity make it a candidate for drug design, while bulkier derivatives like naphmethonium may target specific enzymes .
- Materials Science : Conjugated trienes in 3-azatricyclo systems could enable applications in optoelectronics, contrasting with the oxygen-rich derivatives’ crystallographic stability .
Biological Activity
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene, with CAS number 401843-76-3, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13NO
- Molecular Weight : 187.24 g/mol
- CAS Number : 401843-76-3
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class may exhibit:
- Antioxidant Properties : Compounds similar to 3-Azatricyclo[7.4.0.0,2,5]trideca have shown significant antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
Antioxidant Activity
A study conducted on related compounds revealed that they possess strong antioxidant capabilities, which are crucial for preventing cellular damage caused by free radicals. The antioxidant activity was evaluated using assays such as DPPH and ABTS, indicating a high capacity for radical scavenging.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured through minimum inhibitory concentration (MIC) assays:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising spectrum of activity that warrants further investigation.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| MDA-MB-231 (breast) | 20 |
| HeLa (cervical) | 25 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.
Case Studies
-
Study on Antioxidant and Antimicrobial Properties :
- A hydroethanolic extract containing related azatricyclo compounds demonstrated significant antioxidant and antimicrobial activities against common pathogens such as E. coli and S. aureus. The study highlighted the correlation between the concentration of active compounds and their biological efficacy .
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
